(5-Phenyl-1,3-oxazol-2-yl)methanamine

PNMT inhibition catecholamine biosynthesis enzymology

Researchers require validated oxazole scaffolds for PNMT inhibition and SAR campaigns, but generic analogs lack the 5-phenyl pharmacophore. This compound provides the exact 2-aminomethyl-5-phenyloxazole core with documented enzyme inhibition and anti-inflammatory patent protection (USPTO). - **PNMT inhibition:** Demonstrated in vitro activity for epinephrine biosynthesis studies. - **Synthetic utility:** Free amine form (98% purity) enables direct amide coupling & reductive amination. - **Proven scaffold:** Patent-validated anti-inflammatory/analgesic activity; antiproliferative carboxamide derivatives show IC50 0.78-1.27 μM (HeLa, A549, HepG2).

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 112206-31-2
Cat. No. B2909673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,3-oxazol-2-yl)methanamine
CAS112206-31-2
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)CN
InChIInChI=1S/C10H10N2O/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2
InChIKeyYAWUPQZCCORVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenyl-1,3-oxazol-2-yl)methanamine: Product Overview


(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aminomethyl group at the 2-position [1]. The compound has been evaluated for in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis [2]. The oxazole ring contributes to stability and potential bioactivity, while the phenyl and aminomethyl groups enhance reactivity for further functionalization in medicinal chemistry applications [1].

PNMT pathway studies Documented in vitro PNMT inhibitory activity supports catecholamine biosynthesis research
Medicinal chemistry building block Free amine form enables direct coupling without deprotection; 5-phenyloxazole scaffold provides key pharmacophoric interactions
Scaffold-based SAR campaigns Reported class-level evidence for tubulin, LSD1, and inflammation models guides derivatization

Why Generic Substitution Fails for (5-Phenyl-1,3-oxazol-2-yl)methanamine


Generic substitution of (5-Phenyl-1,3-oxazol-2-yl)methanamine with structurally similar oxazole methanamines is not scientifically justified due to the critical functional role of the 5-phenyl substituent. The 5-phenyloxazole scaffold confers specific pharmacophoric properties essential for biological target engagement—including π-π stacking interactions and hydrophobic binding—that are absent in unsubstituted or alkyl-substituted oxazole analogs [1]. Furthermore, the 2-aminomethyl-5-phenyloxazole core is a protected structural class with documented anti-inflammatory and analgesic utility in warm-blooded animals, as established in foundational patent literature [2]. Substitution with 2-substituted oxazoles lacking the 5-phenyl group would eliminate these distinct pharmacological properties and synthetic derivatization pathways, rendering simple structural analogs functionally non-equivalent.

Pharmacophore mismatch Unsubstituted or alkyl oxazole methanamines lack the 5-phenyl group required for PNMT and other target engagement, reported hydrophobic/π-stacking interactions may not transfer
Salt form difference Hydrochloride salt (CAS 64640-02-4) requires neutralization before amide coupling; free amine form offers direct reactivity and higher purity (98% vs 95%)
Biological context gap Analog oxazoles lack documented PNMT inhibition, LSD1 activity, or patent-validated anti-inflammatory model context; structural similarity does not imply functional equivalence

(5-Phenyl-1,3-oxazol-2-yl)methanamine: Comparative Evidence


PNMT Inhibition vs. Unsubstituted Oxazoles

(5-Phenyl-1,3-oxazol-2-yl)methanamine demonstrates measurable in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a validated target in catecholamine biosynthesis regulation [1]. The 5-phenyl substituent provides essential hydrophobic and π-stacking interactions with the PNMT active site that are absent in unsubstituted oxazole methanamine scaffolds (e.g., oxazol-2-ylmethanamine, CAS 1041053-44-4) which lack aromatic substitution and consequently show no documented PNMT engagement .

PNMT Inhibition
Class-level inference
Measurable PNMT inhibitory activity vs. no documented engagement for unsubstituted oxazole methanamines
Supports catecholamine pathway research fit
Quantitative Ki requires direct database review; comparator Ki absent
PNMT inhibition catecholamine biosynthesis enzymology

Free Amine vs. Salt: Derivatization Pathways

(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) is supplied as the free amine form, enabling direct use in amide coupling, reductive amination, and nucleophilic substitution reactions without the additional deprotection step required when using the hydrochloride salt form (CAS 64640-02-4) . The hydrochloride salt form requires neutralization with base prior to many synthetic transformations, adding an operational step that reduces overall yield and increases processing time .

Synthetic Readiness
Head-to-head
Free amine: directly reactive; Salt: requires neutralization step, ~10-15% yield improvement reported
Streamlines medicinal chemistry workflows
Purity 98% (free amine) vs 95% (salt); no additional deprotection needed
medicinal chemistry building block derivatization

Tubulin Inhibition by 5-Phenyloxazole Scaffold

The 5-phenyloxazole scaffold present in (5-Phenyl-1,3-oxazol-2-yl)methanamine is a validated pharmacophore for tubulin polymerization inhibition. Structure-activity relationship studies on 5-phenyloxazole-2-carboxylic acid derivatives—which share the identical 5-phenyloxazole core—demonstrate that compound 9 exhibited IC50 values of 0.78 μM (HeLa), 1.08 μM (A549), and 1.27 μM (HepG2), with selectivity for cancer cells over normal cells exceeding that of ABT751 and colchicine [1]. In contrast, 4,5-dimethyloxazole scaffolds lacking the 5-phenyl group show no documented tubulin polymerization inhibitory activity in comparable assay systems .

Tubulin Inhibition
Class-level inference
IC50: 0.78 µM (HeLa), 1.08 µM (A549), 1.27 µM (HepG2) for 5-phenyloxazole-2-carboxylic acid derivative
Supports antiproliferative SAR studies
Scaffold-derived evidence; compound requires validation in tubulin polymerization assay
antiproliferative tubulin polymerization cancer cell lines

Patented Anti-Inflammatory Core

The 2-aminomethyl-5-phenyloxazole core structure has been established in the patent literature as a pharmacologically active scaffold with demonstrated anti-inflammatory and analgesic efficacy in warm-blooded animals [1]. US Patent 4101660A specifically claims 2-aminomethyl-5-phenyloxazoles and their pharmaceutically acceptable acid addition salts for ameliorating inflammation, with specific exemplified embodiments including halogenated phenyl derivatives that demonstrated enhanced activity [1]. Unsubstituted oxazole methanamines and alkyl-substituted analogs lack this specific patent protection and have no documented anti-inflammatory utility in comparable in vivo models .

Inflammation Model
Class-level inference
Patented 2-aminomethyl-5-phenyloxazole core with reported anti-inflammatory activity in animal models (US4101660A)
Supports inflammation research model context
Patent-derived; compound-specific in vivo data to verify
anti-inflammatory analgesic patent protection

Room Temperature Storage vs. Cold Chain

(5-Phenyl-1,3-oxazol-2-yl)methanamine (CAS 112206-31-2) can be shipped at room temperature and stored at 2-8°C for long-term preservation, with a documented purity specification of 98% . In contrast, the hydrochloride salt form (CAS 64640-02-4) typically requires storage at -20°C and may necessitate cold chain shipping, which increases procurement costs and logistical complexity .

Shipping & Storage
Head-to-head
RT shipping, 2-8°C storage vs. -20°C for hydrochloride salt; purity 98% vs 95%
Simplifies procurement logistics
Reduced cold chain costs; higher purity minimizes downstream impurities
stability shipping procurement

LSD1 Inhibitory Activity of Phenyl Oxazole

Functionalized phenyl oxazole derivatives—incorporating the same 5-phenyloxazole core present in (5-Phenyl-1,3-oxazol-2-yl)methanamine—have been validated as LSD1 inhibitors with anti-proliferative activity in cervical and breast cancer cell lines and in vivo efficacy in zebrafish embryo models [1]. These compounds likely act via multiple epigenetic mechanisms specific to cancer cells [1]. Alkyl-substituted oxazole methanamines lacking the 5-phenyl group show no documented LSD1 inhibitory activity [2].

LSD1 Inhibition
Class-level inference
Phenyl oxazole derivatives validated as LSD1 inhibitors; antiproliferative activity in cervical/breast cancer cells and zebrafish embryos
Supports epigenetic research applications
Scaffold evidence; compound-specific LSD1 assay needed
LSD1 inhibition epigenetics cancer

(5-Phenyl-1,3-oxazol-2-yl)methanamine: Research Applications


PNMT Inhibition in Catecholamine Research

Based on documented in vitro PNMT inhibitory activity [1], (5-Phenyl-1,3-oxazol-2-yl)methanamine serves as a starting scaffold for developing PNMT inhibitors to study catecholamine biosynthesis regulation. The compound can be used in enzyme inhibition assays to characterize PNMT active site interactions and as a template for SAR optimization toward more potent and selective PNMT modulators.

Medicinal Chemistry Derivatization

The free amine form with 98% purity specification [1] enables direct use in amide coupling, reductive amination, and nucleophilic substitution reactions without neutralization steps. This compound is suitable for library synthesis in SAR campaigns targeting tubulin polymerization , LSD1 inhibition , or anti-inflammatory pathways , where the 5-phenyloxazole core provides essential pharmacophoric interactions.

Anti-Inflammatory Drug Discovery

The 2-aminomethyl-5-phenyloxazole core is patent-validated for anti-inflammatory and analgesic activity in warm-blooded animal models [1]. Researchers can utilize (5-Phenyl-1,3-oxazol-2-yl)methanamine as a lead-like scaffold for developing novel anti-inflammatory agents, with the option to explore halogenated phenyl derivatives (e.g., 4-chlorophenyl, 4-fluorophenyl) that demonstrated enhanced activity in the original patent disclosure.

Antiproliferative Agents via Tubulin Inhibition

The 5-phenyloxazole scaffold has demonstrated potent antiproliferative activity against HeLa, A549, and HepG2 cancer cell lines with IC50 values of 0.78-1.27 μM when elaborated to carboxamide derivatives [1]. (5-Phenyl-1,3-oxazol-2-yl)methanamine can be functionalized via the 2-aminomethyl group to generate analogs that retain tubulin polymerization inhibitory activity while improving selectivity over normal cells compared to ABT751 and colchicine.

Application
Selection Property
Validation Focus
PNMT pathway studies
Documented PNMT inhibitory activity context
Enzyme inhibition assay validation and kinetic profiling
Medicinal chemistry building block
Free amine reactivity and 5-phenyloxazole scaffold
Derivatization efficiency; purity and coupling outcome review
Inflammation model research
Patent-reported anti-inflammatory pharmacophore
In vivo inflammation model endpoint context; compound-specific validation
Cancer cell-model studies
Tubulin polymerization inhibition and LSD1 pathway context
Cell-line antiproliferative assay validation; target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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